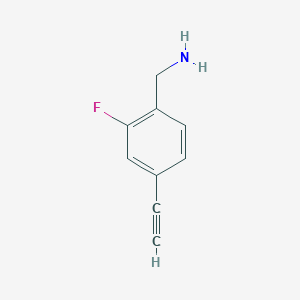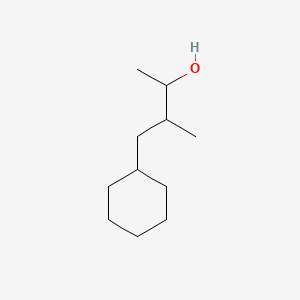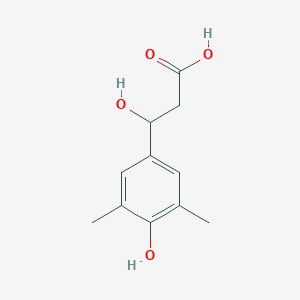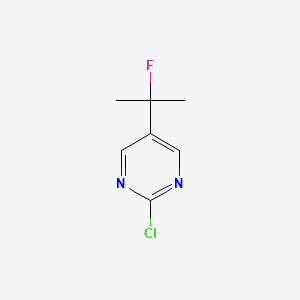
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at position 2 and a fluoropropyl group at position 5 of the pyrimidine ring. It is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the fluoropropyl group. One common method involves the reaction of 2-chloropyrimidine with 2-fluoropropane in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The fluoropropyl group can undergo oxidation to form corresponding alcohols or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic solvents such as DMF or CH₃CN.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of fluorinated alcohols or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
科学的研究の応用
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, and in material sciences for the development of advanced materials.
作用機序
The mechanism of action of 2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the chlorine and fluoropropyl groups enhances its binding affinity and specificity towards certain enzymes. Additionally, its ability to undergo nucleophilic substitution allows it to form covalent bonds with target molecules, leading to the inhibition of biological processes.
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: Similar structure but lacks the fluoropropyl group.
2,4-Dichloro-5-fluoropyrimidine: Contains an additional chlorine atom at position 4.
2-Chloro-5-(trifluoromethyl)pyrimidine: Contains a trifluoromethyl group instead of a fluoropropyl group.
Uniqueness
2-Chloro-5-(2-fluoropropan-2-yl)pyrimidine is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, making it more suitable for applications in medicinal chemistry and agrochemicals. Additionally, the combination of chlorine and fluorine atoms in the structure provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
特性
分子式 |
C7H8ClFN2 |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
2-chloro-5-(2-fluoropropan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-10-6(8)11-4-5/h3-4H,1-2H3 |
InChIキー |
JOUSGHUJOOBYBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CN=C(N=C1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,2-oxazole](/img/structure/B13558448.png)
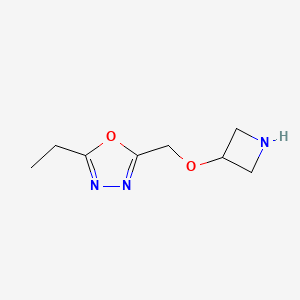

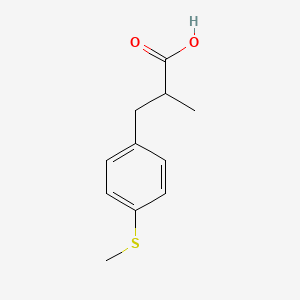
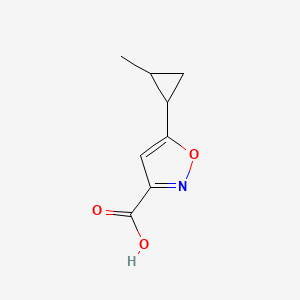

![4-{6-Methyl-2,6-diazaspiro[3.4]octan-8-yl}pyrimidin-2-aminetrihydrochloride](/img/structure/B13558475.png)
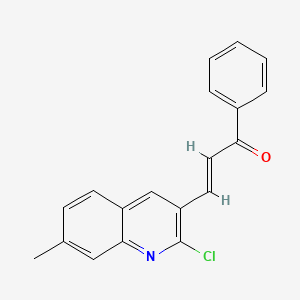

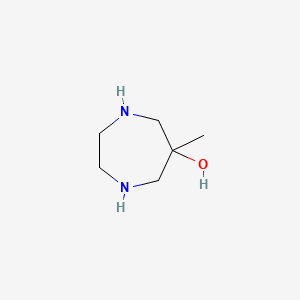
![4-Chloro-2-cyclobutyl-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B13558499.png)
